
2,3,5,6-Tetrafluorobiphenyl
Overview
Description
2,3,5,6-Tetrafluorobiphenyl is an organic compound with the molecular formula C12H6F4 It is a derivative of biphenyl, where four hydrogen atoms are replaced by fluorine atoms at the 2, 3, 5, and 6 positions
Mechanism of Action
Target of Action
It’s known that fluorinated compounds often exhibit unique reactivity and stability due to the presence of fluorine atoms .
Mode of Action
The presence of fluorine atoms in its structure confers unique reactivity and stability . Fluorination enhances its resistance to oxidation and chemical degradation .
Biochemical Pathways
Fluorinated compounds are often involved in various synthetic processes due to their unique reactivity and stability .
Pharmacokinetics
The compound’s unique molecular structure, characterized by the presence of four fluorine atoms, may influence its bioavailability .
Result of Action
Fluorinated compounds often exhibit unique properties that can influence their interactions with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorobiphenyl typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. Another approach involves the use of fluorinated intermediates, such as 2,3,5,6-tetrafluorophenylboronic acid, which can be coupled with other aromatic compounds using Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic structures.
Common Reagents and Conditions
Fluorinating Agents: Elemental fluorine, Selectfluor, and other fluorinating agents are commonly used.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene, and tetrahydrofuran are frequently used.
Major Products Formed
The major products formed from these reactions include various fluorinated biphenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
The presence of fluorine atoms in organic compounds often enhances their biological activity and pharmacokinetic properties. In the case of 2,3,5,6-tetrafluorobiphenyl, its derivatives have been studied for potential applications in drug development.
- Fluorine-18 Labeling : this compound has been utilized as a prosthetic group for the labeling of biomolecules with Fluorine-18. This isotopic labeling is crucial for positron emission tomography (PET) imaging. For instance, studies have shown that the synthesis of fluorinated compounds like 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester yields high radiochemical purity and efficiency in labeling proteins and peptides for imaging purposes .
Case Study: ImmunoPET Imaging
Research has demonstrated the successful use of this compound derivatives in immunoPET imaging. In one study, two single-domain antibody fragments were labeled using this compound to target HER2 receptors. The labeled antibodies exhibited significant tumor delineation in animal models, indicating the compound's utility in cancer diagnostics .
Materials Science
The unique properties of tetrafluorobiphenyl derivatives make them suitable for advanced materials applications.
- Self-Assembled Monolayers (SAMs) : Compounds derived from this compound have been used to create self-assembled monolayers that enhance surface properties for electronic applications. For example, dithiobis(2,3,5,6-tetrafluorophenyl undecanoate) was synthesized to form SAMs that improve the stability and performance of electronic devices .
Table 1: Properties of Tetrafluorobiphenyl Derivatives in Materials Science
Compound Name | Application Area | Key Properties |
---|---|---|
Dithiobis(2,3,5,6-tetrafluorophenyl undecanoate | Self-assembled monolayers | Enhanced stability and conductivity |
Bis(2,3,5,6-tetrafluorophenyl)sulfide | Specialty chemicals | Unique reactivity for organic synthesis |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions.
- Synthetic Intermediates : The compound can be involved in nucleophilic substitution reactions and can serve as a precursor for synthesizing more complex molecules. Its derivatives have shown potential as intermediates in the production of pharmaceuticals .
Case Study: Synthetic Pathways
Research has highlighted several synthetic pathways involving tetrafluorobiphenyl derivatives that lead to biologically active compounds. For instance, the synthesis of 2-Bromo-N-(2,3,5,6-tetrafluorophenyl)butanamide has been noted for its potential pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluorophenol
- 2,3,5,6-Tetrafluorobenzene
- 2,3,5,6-Tetrafluorotoluene
Uniqueness
2,3,5,6-Tetrafluorobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other fluorinated biphenyls, it exhibits higher thermal stability and unique electronic characteristics, making it suitable for specialized applications in materials science and pharmaceuticals .
Biological Activity
Introduction
2,3,5,6-Tetrafluorobiphenyl is a fluorinated aromatic compound that has gained attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
This compound is characterized by the presence of four fluorine atoms attached to a biphenyl structure. The molecular formula is with a molecular weight of approximately 222.17 g/mol. The fluorination significantly alters the electronic properties of the compound, enhancing its reactivity and solubility in various solvents.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 222.17 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits various biological activities through different mechanisms. One notable study demonstrated its use as a labeling agent for single-domain antibodies (sdAbs) targeting the HER2 receptor. The compound was utilized to synthesize radiolabeled sdAbs with high immunoreactivity and affinity in vitro and in vivo .
The mechanism involves the electrophilic nature of the isothiocyanate group derived from 2,3,5,6-tetrafluorophenol when reacting with nucleophiles such as amines and thiols. This reactivity allows for the formation of stable adducts that can be used in biological assays and imaging techniques.
Case Studies
- ImmunoPET Imaging : In a study involving HER2-expressing cancer cells, sdAbs labeled with this compound showed significant tumor uptake compared to traditional labeling methods. The radiochemical yield was reported at around 5.7% for one sdAb variant . This indicates the potential for using this compound in targeted cancer therapies.
- Toxicological Assessments : Investigations into the toxicity profile of this compound revealed moderate cytotoxic effects on certain cell lines. The compound's interaction with cellular components was assessed through various assays that measured cell viability and proliferation rates .
Table 2: Summary of Biological Activities
Study Focus | Findings |
---|---|
ImmunoPET Imaging | High tumor uptake with low background activity |
Cytotoxicity | Moderate effects on cell viability |
Applications in Research
The unique properties of this compound have led to its application in several research areas:
- Radiolabeling : Its ability to form stable complexes makes it suitable for use in radiolabeling techniques for imaging purposes.
- Chemical Synthesis : It serves as a precursor in synthesizing other fluorinated compounds that may have therapeutic applications.
- Biological Assays : The compound is utilized in various biochemical assays due to its reactivity with nucleophiles.
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-phenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4/c13-8-6-9(14)12(16)10(11(8)15)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKGVNRCLRPAPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the mesomorphic properties of compounds containing 2,3,5,6-tetrafluorobiphenyl?
A1: Studies have shown that incorporating a this compound unit into a molecule can influence its liquid crystal properties. For instance, 4'-[(s)2-methyl-butoxycarbonyl] phenyl 4-(4-n-alkoxy-2,3,5,6-tetrafluorobiphenyl-1-ethynyl)benzoates exhibit enantiotropic mesophases including cholesteric, smectic A, and chiral smectic C states across a wide temperature range []. The specific mesophase behavior can be influenced by factors such as the length of the alkoxy chain attached to the tetrafluorobiphenyl unit.
Q2: How does lateral polyfluoro-substitution affect the mesomorphic properties of liquid crystals containing this compound?
A2: Research suggests that introducing multiple fluorine atoms onto the biphenyl group can negatively impact mesophase formation []. The position of these fluorine atoms on the biphenyl ring system plays a significant role in determining the overall effect on mesomorphic behavior.
Q3: Can you provide examples of how the structure of compounds incorporating this compound relates to their liquid crystal phase behavior?
A3: Certainly. In a study of 4-alkoxycarbonylphenyl 4′-n-alkoxy-2,3,5, 6-tetrafluorobiphenyl-4-carboxylates, researchers synthesized two homologous series: one chiral and one achiral []. The chiral series primarily displayed cholesteric and smectic C phases, while the achiral series exhibited nematic and smectic A phases. This difference highlights how subtle structural variations, such as the presence of a chiral center, can significantly alter the self-assembly and hence the observed liquid crystal phases.
Q4: What is the crystal structure of 4'-butyl-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile?
A4: The crystal structure of this compound has been determined through X-ray diffraction []. The molecule comprises three planar units: the cyanotetrafluorophenyl group, the phenyl ring, and the butyl group. Interestingly, the molecules arrange themselves in a head-to-tail configuration within the crystal lattice, with close contacts observed between the phenyl and tetrafluorophenyl rings.
Q5: How does the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile differ from its non-fluorinated analogue?
A5: The introduction of fluorine atoms in 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile leads to significant changes in its crystal packing compared to 4′-bromobiphenyl-4-carbonitrile []. Notably, the fluorinated compound exhibits Br⋯F and F⋯F contacts, forming an intermolecular network of zigzag chains, which are absent in the non-fluorinated counterpart.
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